1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid
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Overview
Description
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes a nitrogen atom and a carboxylic acid functional group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid typically involves multiple steps. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate compound. This intermediate is then subjected to further reactions, including alkylation and heterocyclization, to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s spirocyclic structure makes it a valuable scaffold for designing biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
8-Boc-2-hydroxy-1-oxa-8-azaspiro-[4.5]decane: This compound has a similar spirocyclic structure but includes a hydroxy group instead of an oxo group.
2-Boc-7-oxo-8-oxa-2,6-diaza-spiro-[4.5]decane: Another related compound with a similar spirocyclic framework but different functional groups.
1-Oxa-8-azaspiro-[4.5]decan-3-ol: This compound features a spirocyclic structure with an oxa and hydroxy group.
Uniqueness
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H23NO5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-8-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H23NO5/c1-14(2,3)21-12(18)11-10(17)4-5-15(11)6-8-16(9-7-15)13(19)20/h11H,4-9H2,1-3H3,(H,19,20) |
InChI Key |
KBXSPJDIJSSNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(=O)CCC12CCN(CC2)C(=O)O |
Origin of Product |
United States |
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